molecular formula C7H5ClO B046862 4-Chlorobenzaldehyde CAS No. 104-88-1

4-Chlorobenzaldehyde

Cat. No. B046862
CAS RN: 104-88-1
M. Wt: 140.56 g/mol
InChI Key: AVPYQKSLYISFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of gaseous 4-chlorobenzaldehyde has been detailed through a joint analysis of gas electron diffraction data, rotational constants from microwave spectroscopy, and ab initio calculations. The molecule exhibits planar Cs symmetry, confirming its stable conformation and structural parameters, including bond lengths and angles (H. Møllendal et al., 1998).

Chemical Reactions and Properties

4-Chlorobenzaldehyde participates in various chemical reactions, including the synthesis of antihypertensive agents through the formation of 4-substituted semicarbazone derivatives, demonstrating its role in pharmaceutical chemistry (J. Warren et al., 1977). Moreover, its involvement in cobalt(III)-catalyzed redox-neutral [4+2]-annulation reactions highlights its utility in organic synthesis, providing a pathway to synthesize complex molecules at room temperature (B. Ramesh & M. Jeganmohan, 2021).

Scientific Research Applications

  • Synthesis of Derivatives

    It is used in the synthesis of 4-chloro-1-indanone, leading to the production of mono- and dibromo derivatives, and (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine (S. Jasouri et al., 2010).

  • Use in Grignard Reaction

    In the Grignard reaction, 4-chlorobenzaldehyde is synthesized and employed in applications like spectroscopy and chromatography (Michael J. Maher et al., 2016).

  • Inhibition of Tyrosinase Activity

    4-Chlorobenzaldehyde derivatives demonstrate inhibitory effects on mushroom tyrosinase activity (Zhi-Cong Li et al., 2010).

  • Synthesis of Fluorobenzaldehyde

    It is used in the synthesis of 4-fluorobenzaldehyde for producing high-purity compounds (Li Bin-dong, 2006).

  • Anticoccidial Activity

    It exhibits excellent anticoccidial activity in chickens and shares a common mechanism of action with robenidine (A. W. Douglas et al., 1977).

  • Radiation-Induced Degradation

    In aqueous solution, its radiation-induced degradation produces chloride ions, formaldehyde, and a mixture of acids (M. Bekbölet, N. Getoff, 1999).

  • Fungicidal Activity

    It shows fungicidal activity against Fusarium oxysporium f.sp.vasinfectum and Dothiorella gregaria (Tian Da-ting et al., 2013).

  • Antihypertensive Effects

    Certain derivatives of 4-chlorobenzaldehyde have potent antihypertensive effects when orally administered in rats (J. Warren et al., 1977).

  • Suzuki-Miyaura Reaction

    It undergoes arylation in the Suzuki-Miyaura reaction with Pd(PPh3)4 as a catalyst (T. Thiemann et al., 2010).

  • Oxidation in Micellar Media

    The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in micellar media by Cr(VI) has applications in green chemistry (A. Rakshit et al., 2020).

  • Photocatalytic Degradation

    Its photocatalytic degradation using TiO2 in aqueous solution leads to the formation of chloride ions and formaldehyde (Miray Bekböle, N. Getoff, 1998).

  • Synthesis Methods

  • Molecular Structure Determination

    The molecular structure of 4-chlorobenzaldehyde has been determined using techniques like gas electron diffraction and microwave spectroscopy (H. Møllendal et al., 1998).

Safety And Hazards

4-Chlorobenzaldehyde is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPYQKSLYISFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Record name 4-CHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021860
Record name 4-Chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992), Colorless to yellow solid with a pungent odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-CHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chlorobenzaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20019
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

415 to 417 °F at 760 mmHg (NTP, 1992)
Record name 4-CHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

190 °F (NTP, 1992)
Record name 4-CHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Record name 4-CHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.196 at 142 °F (NTP, 1992) - Denser than water; will sink
Record name 4-CHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.18 [mmHg]
Record name 4-Chlorobenzaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20019
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Chlorobenzaldehyde

CAS RN

104-88-1
Record name 4-CHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Chlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E67727UP9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

111 to 117 °F (NTP, 1992)
Record name 4-CHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

To carry out the oxidation, 20 g of the catalyst is mixed with 20 g of broken quartz glass of the same screening fraction and this mixture is placed in a quartz glass tube having an inner diameter of 1.5 cm. For thermostating, the reactor is immersed in a fluidized sand bath which is heated externally. The starting material gas comprising 1% by volume of 4-chlorotoluene and 99% by volume of air is passed through the heated reactor at a total volumetric flow rate of 2.5 ml/s (STP) and the product is collected in a trap cooled to -70° C. Carbon monoxide and carbon dioxide are quantitatively determined by gas chromatography. The unreacted 4-chlorotoluene collected in the cold trap and the 4-chlorobenzaldehyde formed are taken up in acetonitrile and analyzed by HPLC. The results of the reaction are given in Table 1.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure of Example 13 and employing 42.0 g. of 57% sodium hydride/mineral oil, 200 g. (1.0 mol) of trimethylsulfonium iodide and 70.4 g. (0.50 mol) of p-chlorobenzaldehyde there is obtained p-chlorostyrene oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 0.4 g (1.47 mmol) 4-(4-Brom-butoxy)-piperidine hydrogen chloride and 0.198 ml (1.54 mmol) 4-chloro-benzoylchloride in 5 ml of CH2Cl2 was added 1 ml (5.87 mmol) of N-ethyldiisopropylamine. The reaction-mixture was stirred for 1 h at RT, diluted with Et2O and then washed with 1N HCl and water. The crude product was purified by chromatography on silica gel with EtOAc/hexane 1:1, to yield 459 mg (84%) of clean 4-(4-Bromo-butoxy)-piperidin-1-yl)-(4-chloro-phenyl)-methanone, MS: 374 (M+).
Name
4-(4-Brom-butoxy)-piperidine hydrogen chloride
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.198 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzaldehyde
Reactant of Route 2
4-Chlorobenzaldehyde
Reactant of Route 3
4-Chlorobenzaldehyde
Reactant of Route 4
4-Chlorobenzaldehyde
Reactant of Route 5
4-Chlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzaldehyde

Citations

For This Compound
11,500
Citations
N Sampath, R Mathews, MN Ponnuswamy - Journal of Chemical …, 2010 - Springer
Thiosemicarbazones (TSCs) are very versatile tridentate ligands having the ability to bind transition metal ions by bonding through sulfur and hydrazinic terminal nitrogen atoms. TSC …
Number of citations: 6 link.springer.com
MAF Mohamed, I Benjamin, GA Okon… - Journal of …, 2023 - Taylor & Francis
Owing to the significant gap in the knowledge and understanding of the mechanisms of antimicrobial action and the development of resistance, the optimization of antimicrobial …
Number of citations: 5 www.tandfonline.com
J Liu, F You, C Hu, Y Ma, F Teng, T Wang, J Tang… - Optik, 2019 - Elsevier
The organic crystal 4-chlorobenzaldehyde-N-methyl 4-stilbazolium tosylate (CMST) was grown from acetonitrile and methanol mixed solvent using slow cooling method for the first time. …
Number of citations: 19 www.sciencedirect.com
RP Bakale, GN Naik, SS Machakanur… - Journal of the Iranian …, 2023 - Springer
A hydrazone ligand, 4-chlorobenzaldehyde hydralazine hydrazone (LH), has been synthesized. Our initial attempts to synthesize Co +2 , Ni +2 , Cu +2 and Zn +2 metal complexes of LH …
Number of citations: 1 link.springer.com
C Parlak, P Ramasami - SN Applied Sciences, 2020 - Springer
Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions. In this research, …
Number of citations: 13 link.springer.com
WS Loh, HK Fun, R Kayarmar, S Viveka… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C21H20ClN5·H2O, the 1H-imidazo[4,5-c]quinoline ring is approximately planar, with a maximum deviation of 0.0795 (7) Å, and it forms a dihedral angle of 7.65 (3) …
Number of citations: 8 scripts.iucr.org
RN Cahyono, SA Andari… - Materials Science …, 2022 - Trans Tech Publ
… In this study, N-phenylpyrazoline was synthesized from 4-chlorobenzaldehyde and 4-chloroacetophenone via the synthetic intermediate of chalcone. The antimalarial activity of …
Number of citations: 2 www.scientific.net
H Yaghoubian, SM Habibi-Khorassani… - Orient j …, 2015 - pdfs.semanticscholar.org
This article was conducted to investigate spectrophotometrically the kinetic and mechanism of the reaction synthesis of tetrahydrobenzo [b] pyrans via one-pot, three-component …
Number of citations: 7 pdfs.semanticscholar.org
H Møllendal, S Gundersen, MA Tafipolsky… - Journal of Molecular …, 1998 - Elsevier
… In this work we are going to fulfil these series of chlorobenzaldehydes by presenting our results for 4-chlorobenzaldehyde. The interaction between the substituents through the benzene …
Number of citations: 50 www.sciencedirect.com
杨平, 王艳, 段正超, 邵宇, 聂光华, 宋新建, 田大听 - 结构化学, 2013 - kd.nsfc.gov.cn
… The novel title compound 4-chlorobenzaldehyde (2-trifluoromethyl-5,6,7,8tetrahydro- benzo[… synthesized by a condensation reaction of 4-chlorobenzaldehyde with (2-trifluoromethyl-5,6,…
Number of citations: 6 kd.nsfc.gov.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.